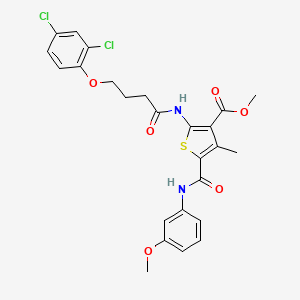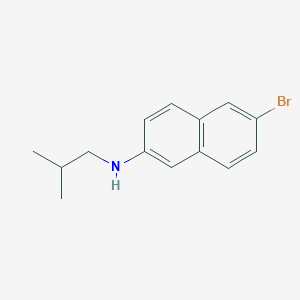
Tert-butyl 5-ethynylindoline-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-ethynylindoline-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its tert-butyl ester group attached to the indoline ring, which is further substituted with an ethynyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-ethynylindoline-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indoline and tert-butyl bromoacetate.
Formation of Indoline Derivative: The indoline is first reacted with tert-butyl bromoacetate under basic conditions to form tert-butyl indoline-1-carboxylate.
Ethynylation: The tert-butyl indoline-1-carboxylate is then subjected to ethynylation using an ethynylating agent such as ethynyl magnesium bromide or ethynyl lithium.
Purification: The final product, this compound, is purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-ethynylindoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The ethynyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Indole derivatives with oxidized functional groups.
Reduction: Tert-butyl 5-ethylindoline-1-carboxylate.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 5-ethynylindoline-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 5-ethynylindoline-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in covalent bonding with active sites, while the indoline ring provides structural stability and specificity. The compound may modulate signaling pathways and biochemical processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 5-ethylindoline-1-carboxylate: Similar structure but with an ethyl group instead of an ethynyl group.
Tert-butyl indoline-1-carboxylate: Lacks the ethynyl substitution.
Ethyl 5-ethynylindoline-1-carboxylate: Similar but with an ethyl ester group instead of a tert-butyl ester group.
Uniqueness
Tert-butyl 5-ethynylindoline-1-carboxylate is unique due to the presence of both the ethynyl and tert-butyl ester groups, which confer specific chemical reactivity and stability. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C15H17NO2 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl 5-ethynyl-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-5-11-6-7-13-12(10-11)8-9-16(13)14(17)18-15(2,3)4/h1,6-7,10H,8-9H2,2-4H3 |
InChI Key |
VUKVJTRSPIJTKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12073730.png)


![O-[2-(3,5-Difluorophenyl)ethyl]hydroxylamine](/img/structure/B12073740.png)
![N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine](/img/structure/B12073752.png)




![3-(Difluoromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline](/img/structure/B12073814.png)
